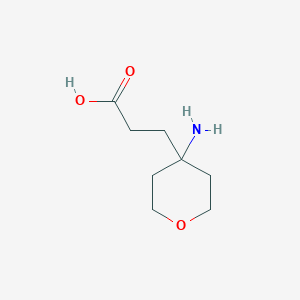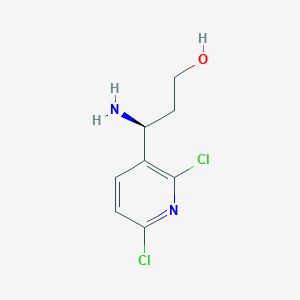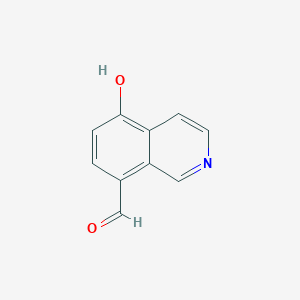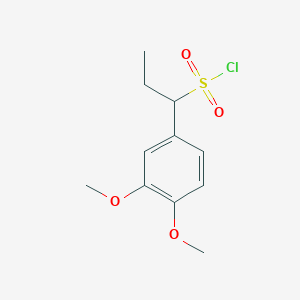
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride typically involves the reaction of 1-(3,4-dimethoxyphenyl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid+Thionyl chloride→1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions to facilitate the substitution reaction.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions to promote the substitution on the aromatic ring.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid
- 1-(3,4-Dimethoxyphenyl)propane-1-sulfonamide
- 1-(3,4-Dimethoxyphenyl)propane-1-sulfonate esters
Uniqueness: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles
Eigenschaften
Molekularformel |
C11H15ClO4S |
|---|---|
Molekulargewicht |
278.75 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S/c1-4-11(17(12,13)14)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,4H2,1-3H3 |
InChI-Schlüssel |
SEHPIJVQJYIPME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
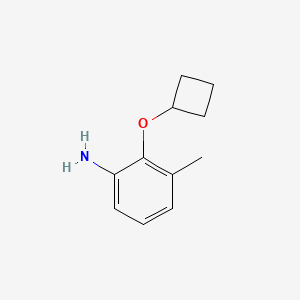
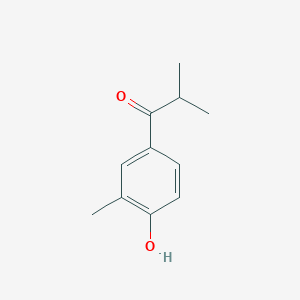
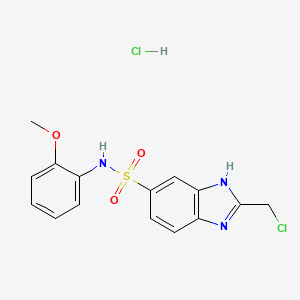
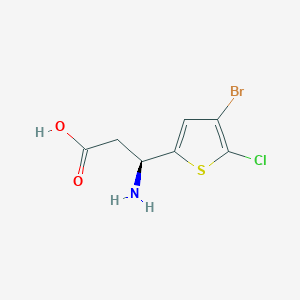
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
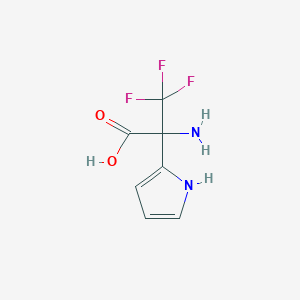
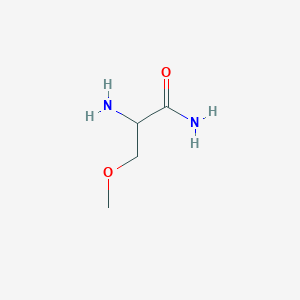
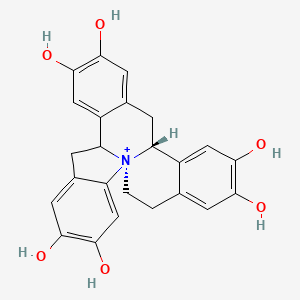
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
